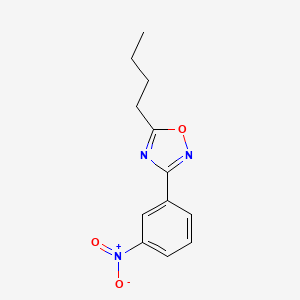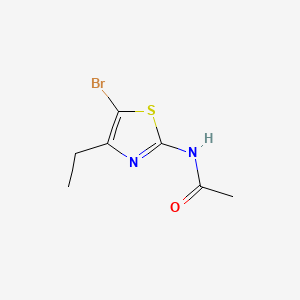
Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8BrCl2NO2 . It is used as a pharmaceutical intermediate . The compound has a molecular weight of 314.56 g/mol .
Molecular Structure Analysis
The InChI code for Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is 1S/C12H8BrCl2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is a solid at room temperature . It has a molecular weight of 314.56 g/mol . The compound has zero hydrogen bond donors and three hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemical Reactions and Synthesis Methods : Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is used in various chemical synthesis processes. For instance, its ethylation with ethyl bromide in different solvents and bases leads to mixed N-and O-ethylated products, as studied by Guo Hui (1993) (Guo Hui, 1993).
Novel Compound Synthesis : It serves as a precursor in the synthesis of new compounds. For example, ultrasound-promoted reactions lead to novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives with potential antibacterial properties (G. L. Balaji et al., 2013).
Applications in Medicinal Chemistry
Antibacterial Agent Development : The compound is used in the synthesis of derivatives with antibacterial activity. Research on the antibacterial activity of synthesized compounds against various bacteria indicates moderate effectiveness (G. L. Balaji et al., 2013).
Synthesis of Antitumor Agents : It is also employed in the synthesis of compounds evaluated for antitumor activities. A study reported the synthesis of derivatives that inhibited the growth of cancer cells (A. El-Agrody et al., 2012).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)7-5-16-10-4-9(14)8(13)3-6(10)11(7)15/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXSWJMMSJALHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)
![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)
![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)




![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)




